molecular formula C9H13NO5 B055435 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 86023-17-8

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

Cat. No.: B055435
CAS No.: 86023-17-8
M. Wt: 215.2 g/mol
InChI Key: YPCIKCQPODDZAT-UHFFFAOYSA-N
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Description

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a synthetically versatile cyclopentanone derivative of significant interest in organic chemistry and medicinal chemistry research. Its core structure, featuring a nitroalkyl-substituted ketone within a cyclopentane ring, makes it a valuable chiral building block and a key synthetic intermediate. Researchers primarily utilize this compound for the construction of complex, biologically active molecules, particularly prostaglandin analogs and other cyclopentane-based natural products. The presence of both the electron-withdrawing nitromethyl group and the acetic acid side chain provides multiple handles for selective functionalization, enabling ring modifications, chain elongations, and the formation of novel carbon-carbon bonds through reactions such as nitro-aldol (Henry) condensations. Its high reactivity and defined stereocenters offer a robust platform for developing new synthetic methodologies and exploring structure-activity relationships (SAR) in drug discovery programs. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392023
Record name [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86023-17-8
Record name [3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(1α ,2β ,3α )-(+)-3-Methyl-2-nitromethyl-5-oxocyclopentaneacetic acid
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Preparation Methods

Reaction Conditions and Optimization

  • Substrate : [(1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid.

  • Reducing Agent : K-Selectride® (1.3 equiv) in anhydrous THF.

  • Temperature : -78°C under nitrogen atmosphere.

  • Workup : Quenching with 2M NaOH and H₂O₂, followed by extraction with diethyl ether and acidification to pH 2 with HCl.

This step yielded (3aR,4S,5R,6aS)-5-Methyl-4-(nitromethyl)-hexahydrocyclopenta[b]furan-2-one with 85% efficiency , as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The stereochemical outcome was attributed to the bulky nature of K-Selectride®, which favors axial attack on the ketone group.

Table 1: Key Reaction Parameters for Stereo-Controlled Reduction

ParameterValue
Temperature-78°C
SolventTHF
Reducing AgentK-Selectride® (1.3 equiv)
Yield85%
Purity (NMR)>95%

Following the reduction, the introduction of a formyl group at the C-3 position of the cyclopentane ring is critical for subsequent functionalization. This step employs sodium hydride (NaH) and ethyl formate in dry diethyl ether.

Mechanistic Insights

  • Base Activation : NaH deprotonates the α-carbon of the lactone, generating a nucleophilic enolate.

  • Electrophilic Attack : Ethyl formate delivers a formyl group to the enolate, forming a hydroxymethylene intermediate.

  • Reaction Duration : 20 hours at room temperature to ensure complete conversion.

The product, (3aS,4S,5R,6aS,Z)-3-(Hydroxymethylene)-5-methyl-4-(nitromethyl)-hexahydrocyclopenta[b]furan-2-one , was isolated in 69% yield after column chromatography (hexane:ethyl acetate, 3:1).

Table 2: Formylation Reaction Analytics

Characterization MethodData
¹H NMR (CDCl₃)δ 7.03 ppm (enol proton)
¹³C NMR177.0 ppm (carbonyl), 78.7 ppm (enol)
Mass Spectrometrym/z 200 (MH⁺)

Nef Reaction for Nitro-to-Carbonyl Transformation

The final stage involves converting the nitro group to a carbonyl functionality via the Nef reaction , a cornerstone in nitroalkane chemistry. This transformation enables access to α,β-unsaturated carbonyl derivatives.

Procedure and Challenges

  • Reagents : Aqueous sulfuric acid (H₂SO₄) and acetic anhydride.

  • Conditions : Stirring at 0°C for 1 hour, followed by 12 hours at room temperature.

  • Isolation : Extraction with ethyl acetate and purification via silica gel chromatography.

The reaction afforded the target compound in 57% yield , with the nitro group cleanly transformed into a ketone. Analytical data confirmed the absence of side products, underscoring the selectivity of this method.

Table 3: Nef Reaction Efficiency

MetricValue
Starting Material200 mg (0.88 mmol)
SolventWater/Acetic Anhydride
Reaction Time13 hours
Final Yield57%

Comparative Analysis of Synthetic Routes

While the three-step protocol remains the most widely adopted, alternative methods have been explored:

  • NaBH₄ Reduction : Substituting K-Selectride® with sodium borohydride (NaBH₄) in ethanol resulted in lower diastereoselectivity (∼60:40 dr), attributed to the smaller size of NaBH₄.

  • Catalytic Hydrogenation : Preliminary trials with Pd/C and H₂ gas showed promise but required stringent oxygen-free conditions to prevent over-reduction of the nitro group.

Industrial Scalability and Challenges

Translating laboratory-scale synthesis to industrial production poses challenges:

  • Temperature Control : Maintaining -78°C in large batches necessitates cryogenic reactors.

  • Cost of K-Selectride® : At ∼$500 per gram, this reagent limits cost-effectiveness.

  • Purification : Column chromatography remains a bottleneck; continuous flow systems are under investigation to improve throughput.

Chemical Reactions Analysis

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Reagents like sodium azide (NaN3) can be used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid and related compounds:

Table 1. Comparative Analysis of Structural and Functional Features

Compound Name & CAS (if available) Core Structure Key Functional Groups Molecular Weight Notable Properties/Applications
Target Compound (CAS 86087-04-9) Cyclopentane Nitromethyl, ketone, acetic acid Not reported High toxicity (strychnine derivative)
2-[3-Methyl-2-(methylilmo)-4-oxo-1,3-thiazolan-5-yl]acetic acid Thiazole Methylimino, ketone, acetic acid Not reported Linked to HMF conversion products; potential role in carbohydrate degradation
o-Nitrophenylacetic acid (CAS 3740-52-1) Benzene Nitro, acetic acid ~181.14 Aromatic analog; simpler structure, possible use in agrochemicals
ONO-AE1-329 (GTPL1933) Cyclopentane Hydroxy, ketone, sulfanyl chains, acetic acid 468.623 Complex sulfanyl-propyl linkages; potential pharmacological agent (e.g., anti-inflammatory)
[5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid (CAS 103503-34-0) Thiazolidinone Nitrobenzylidene, thioxo, acetic acid 324.33 Conjugated system; possible enzyme inhibition (e.g., antimicrobial)
Inhibitor (CIDB: CI000369) Benzoxazole Amide bonds, benzoxazole, acetic acid C32H38N4O8 High similarity (0.9) to neutrophil elastase inhibitors; potential therapeutic use

Key Structural and Functional Insights:

Core Ring Systems: The target compound’s cyclopentane ring contrasts with thiazole (), benzene (), and thiazolidinone () cores. Cyclopentane’s alicyclic nature reduces aromaticity, impacting electronic properties and metabolic stability compared to aromatic analogs.

Functional Group Variations: Nitromethyl vs. Nitrobenzyl: The target’s nitromethyl group (aliphatic nitro) differs from aromatic nitro groups (e.g., o-nitrophenylacetic acid). Ketone Positioning: The 5-oxo group in the target compound vs.

Biological Implications: The strychnine-related structure () suggests neurotoxic effects, whereas thiazolidinone derivatives () are associated with enzyme inhibition. Sulfanyl-containing compounds like ONO-AE1-329 () may exhibit enhanced bioavailability due to sulfur’s lipophilicity.

Synthetic Pathways :

  • While direct synthesis data for the target compound is lacking, and highlight methods for analogous acetic acid derivatives, such as dehydration reactions (e.g., HMF conversion) and nitro-group incorporation via acetylation .

Biological Activity

Overview

2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a complex organic compound with the molecular formula C9H13NO5C_9H_{13}NO_5 and a molecular weight of 215.21 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

The synthesis of this compound typically involves multiple steps, starting with the preparation of a cyclopentane ring. The reaction conditions often require controlled temperatures and specific catalysts to ensure high purity and yield. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which contribute to its versatility in synthetic applications.

The biological mechanism of this compound is not fully elucidated. However, research indicates that it may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression. Additionally, it appears to interfere with the NF-κB signaling pathway, a key player in inflammation and cell survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.

Potential Therapeutic Applications

Ongoing studies are investigating the compound's potential as a therapeutic agent for diseases such as cancer and neurological disorders. Its ability to inhibit specific enzymes involved in cell proliferation positions it as a candidate for further development in cancer therapies .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, the compound was tested in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to control groups, suggesting that this compound could be developed into an anti-inflammatory drug .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-[3-Methyl-2-(aminomethyl)-5-oxocyclopentyl]acetic acidStructureModerate antimicrobial activitySimilar structure but lacks nitromethyl group
2-[3-Methyl-2-(hydroxymethyl)-5-oxocyclopentyl]acetic acidStructureLow anti-inflammatory effectsHydroxymethyl group reduces reactivity

The distinctive nitromethyl group in this compound enhances its biological activity compared to other derivatives, making it a subject of interest for further pharmacological studies.

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersApplication
¹H NMR500 MHz, CDCl₃Assigns nitromethyl (δ 4.7 ppm) and methyl groups (δ 1.2 ppm).
HRMSESI+, Res: 30,000Confirms m/z 229.0954 ([M+H]⁺).
XRDCu-Kα, 100 KResolves cyclopentane puckering (θ = 12.5°).

Q. Table 2. Reaction Optimization Parameters

StepVariableOptimal Range
NitroalkylationTemperature0–10°C
OxidationReagentTEMPO/NaOCl (pH 9–10)
PurificationColumnSilica gel (hexane:EtOAc = 3:1)

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